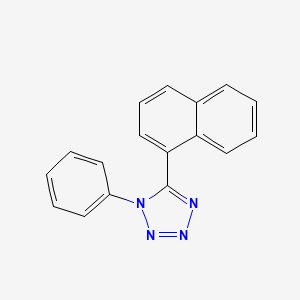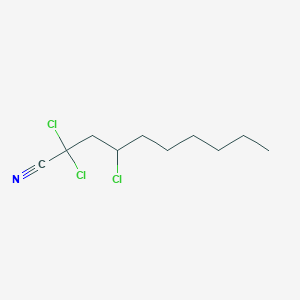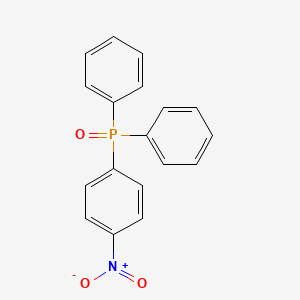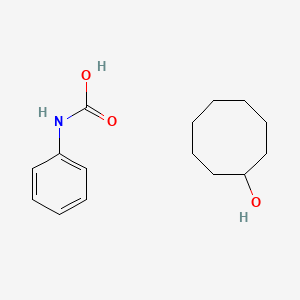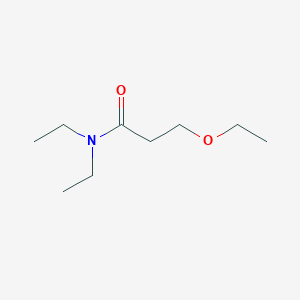
3-Ethoxy-N,N-diethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-N,N-diethylpropanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups and the carbon chain is extended with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N,N-diethylpropanamide typically involves the reaction of 3-ethoxypropanoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Ethoxypropanoic acid
Reduction: 3-Ethoxy-N,N-diethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Ethoxy-N,N-diethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.
Industry: Used as a solvent or reagent in various industrial processes, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-N,N-diethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and diethyl groups can influence the compound’s binding affinity and specificity towards these targets. The amide bond can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-N,N-diethylpropanamide
- 3-Ethoxy-N,N-dimethylpropanamide
- 3-Propoxy-N,N-diethylpropanamide
Uniqueness
3-Ethoxy-N,N-diethylpropanamide is unique due to the presence of both ethoxy and diethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group provides additional steric hindrance and electronic effects, which can alter the compound’s interaction with molecular targets.
Propriétés
Numéro CAS |
5830-22-8 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-ethoxy-N,N-diethylpropanamide |
InChI |
InChI=1S/C9H19NO2/c1-4-10(5-2)9(11)7-8-12-6-3/h4-8H2,1-3H3 |
Clé InChI |
SLYRAGBOHJJNNZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


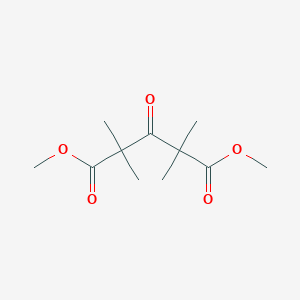
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
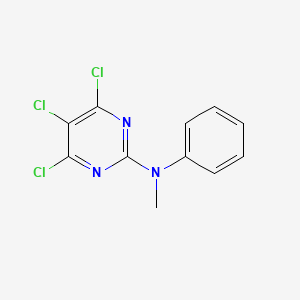
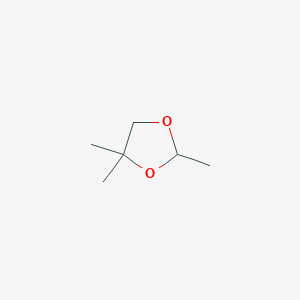
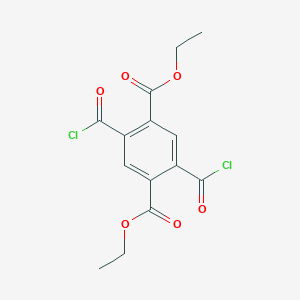
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

